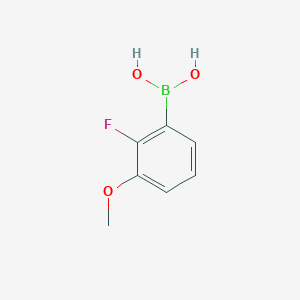

2-Fluoro-3-methoxyphenylboronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2-fluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKZNMSBFBPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407258 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352303-67-4 | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxyphenylboronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoro-3-methoxyphenylboronic acid CAS number

An In-Depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications in organic synthesis, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for their synthetic endeavors in fields such as pharmaceutical development and material science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 352303-67-4 | [][2][3][4][5][6] |

| Molecular Formula | C7H8BFO3 | [][3][6] |

| Molecular Weight | 169.95 g/mol | [][2][3][6] |

| Appearance | White to off-white powder/solid | [][4] |

| Melting Point | 117-122 °C | [][2][4][5] |

| Boiling Point | 326.8 °C at 760 mmHg (Predicted) | [][4] |

| Density | 1.26 g/cm³ (Predicted) | [][4] |

| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [] |

| Purity | ≥98% (HPLC) | [] |

Applications in Organic Synthesis

This compound is a key intermediate in various synthetic applications, primarily due to its utility in forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions

The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The fluorine and methoxy substituents on the phenyl ring influence the electronic nature of the molecule, which can enhance reactivity and selectivity in these coupling processes.[8] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[7][8]

Pharmaceutical and Agrochemical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[7][8] Notable applications include:

-

Elagolix Intermediate: It is used as an intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[4]

-

Inhibitors of 17β-hydroxysteroid dehydrogenase type 1: This boronic acid has been utilized in the preparation of inhibitors for this enzyme, which is a target in the development of treatments for hormone-dependent diseases.[][5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization for specific substrates.[9][10][11]

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand)

-

Base (e.g., K2CO3, K3PO4, Na2CO3)

-

Degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Flame-dried round-bottom flask with a reflux condenser

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[2]

Conclusion

This compound, with the CAS number 352303-67-4, is a valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura coupling reactions has made it an important building block for the construction of complex molecules in the pharmaceutical and material science industries. This guide has provided essential technical data, a detailed experimental protocol, and visual aids to facilitate its effective and safe use in a research setting.

References

- 2. This compound 352303-67-4 [sigmaaldrich.com]

- 3. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-fluoro-3-methoxyphenyl)boronic Acid CAS 352303-67-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 352303-67-4 [chemicalbook.com]

- 6. lanhaiindustry.com [lanhaiindustry.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-3-methoxyphenylboronic acid, a key intermediate in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is a white to off-white solid organic compound. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 169.95 | g/mol |

| Melting Point | 117-122 | °C |

| Boiling Point | 326.8 ± 52.0 | °C (Predicted) |

| Density | 1.260 ± 0.10 | g/cm³ (Predicted) |

| pKa | 7.90 ± 0.58 | (Predicted) |

Solubility Profile

Qualitative solubility information indicates that this compound is slightly soluble in chloroform (B151607) (when heated), DMSO, and methanol.[][2]

Experimental Protocols

The following sections detail the general experimental methodologies used to determine the key physical properties of solid organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models. A general method for experimental determination is as follows:

-

Apparatus: Small test tube, capillary tube sealed at one end, thermometer, heating bath (e.g., aluminum block or Thiele tube).[6][7]

-

Procedure:

-

A small amount of the substance is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The apparatus is heated slowly and uniformly.[7]

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

3. Density Determination of a Solid

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

-

Apparatus: Analytical balance, measuring cylinder or pycnometer.[8][9]

-

Procedure (by displacement):

-

The mass of a sample of the solid is accurately measured using an analytical balance.[9]

-

A measuring cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully placed into the measuring cylinder, ensuring it is fully submerged.

-

The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[8]

-

The density is calculated by dividing the mass of the solid by its volume.[8]

-

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

-

Procedure (Qualitative):

-

A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a test tube.[10]

-

A known volume of the solvent (e.g., 1 mL) is added.[10]

-

The mixture is agitated vigorously for a set period.

-

The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is considered insoluble or slightly soluble.

-

Logical Relationships and Applications

This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.

References

- 2. 352303-67-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical structure, physicochemical properties, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe use.

Chemical Structure and Identification

This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methoxy (B1213986) group, and a boronic acid moiety. This specific substitution pattern imparts unique reactivity, making it a valuable reagent in synthetic chemistry.

Molecular Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid[1][2] |

| CAS Number | 352303-67-4[1][2] |

| Molecular Formula | C₇H₈BFO₃[1][2] |

| Molecular Weight | 169.95 g/mol [1][2] |

| Canonical SMILES | B(C1=C(C(=CC=C1)OC)F)(O)O[1] |

| InChI | InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3[1] |

| InChIKey | JCKZNMSBFBPDPM-UHFFFAOYSA-N[1] |

| Synonyms | 2-Fluoro-3-methoxybenzeneboronic acid, (2-Fluoro-3-methoxyphenyl)boranediol |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 117-122 °C | |

| Boiling Point | 326.8 °C (Predicted) | [1] |

| Density | 1.26 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the ortho-lithiation of a substituted fluoroanisole followed by quenching with a trialkyl borate (B1201080). The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Experimental Protocol: Synthesis

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

1-Fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M aqueous solution)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.

-

Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound as a white solid.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (DMSO-d₆, 200 MHz) | δ 9.53 (s, 1H), 8.13 (m, 2H), 6.91 (m, 3H) ppm[1] |

| ¹³C NMR | Data not readily available in the searched literature. |

| ¹¹B NMR | The ¹¹B NMR chemical shift is expected to be in the typical range for tricoordinate boronic acids, around δ 30 ppm. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum would show a resonance characteristic of a fluorine atom on an aromatic ring, likely coupled to adjacent protons. |

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern provides chemists with a tool to introduce specific electronic and steric properties into target molecules, which is of significant importance in the fields of drug discovery and materials science. The information provided in this technical guide is intended to support researchers in the safe and effective utilization of this important chemical reagent.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Fluoro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The presence of the fluoro and methoxy (B1213986) substituents on the phenyl ring provides specific steric and electronic properties that are often sought after in drug design.

Synthetic Route Overview

The most common and efficient method for the synthesis of this compound is through the directed ortho-lithiation of 1-fluoro-2-methoxybenzene, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) ester. This approach offers high regioselectivity due to the directing effect of the methoxy group.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

-

Directed ortho-Lithiation: The synthesis begins with the deprotonation of 1-fluoro-2-methoxybenzene at the position ortho to the methoxy group. The methoxy group acts as a directing metalating group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium atom of the organolithium reagent, typically n-butyllithium (n-BuLi). This coordination brings the butyl group in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. The fluorine atom also influences the acidity of the adjacent protons, further favoring lithiation at the C6 position.

-

Borylation: The generated aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This results in the formation of a boronate ester intermediate.

-

Hydrolysis: The final step is the hydrolysis of the boronate ester under aqueous acidic conditions to yield the desired this compound.

The overall reaction can be summarized as follows:

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally related arylboronic acids.

Materials:

-

1-Fluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Inert gas (nitrogen or argon) supply

-

Syringes and needles

-

Dry ice/acetone or other suitable cooling bath

-

Separatory funnel

-

Rotary evaporator

Synthesis Workflow

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Initial Solution: 1-Fluoro-2-methoxybenzene (e.g., 5.0 g, 39.6 mmol) is dissolved in anhydrous THF (80 mL) in the reaction flask under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (e.g., 17.4 mL of a 2.5 M solution in hexanes, 43.6 mmol, 1.1 equivalents) is added dropwise to the stirred solution via a syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: The resulting mixture is stirred at -78 °C for 1 to 2 hours.

-

Borylation: Triisopropyl borate (e.g., 11.0 mL, 47.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl (50 mL). The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed with saturated aqueous sodium chloride (brine) (50 mL).

-

Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by trituration with a non-polar solvent to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BFO₃ | [][2][3] |

| Molecular Weight | 169.95 g/mol | [] |

| Appearance | White to off-white powder | [] |

| Melting Point | 117-122 °C | [] |

| Purity (Typical) | ≥98% (HPLC) | [][3] |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in chloroform. | [] |

| Typical Yield | 70-85% (literature for analogous reactions) |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

-

Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Acids: Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.

-

Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.

Conclusion

The directed ortho-lithiation of 1-fluoro-2-methoxybenzene provides a reliable and regioselective route to this compound. Careful control of anhydrous conditions and low temperatures is crucial for achieving high yields and purity. This synthetic intermediate is a valuable tool for medicinal chemists and organic synthesis professionals, enabling the construction of complex molecular architectures.

References

Technical Guide: (2-fluoro-3-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-fluoro-3-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho and meta to the boronic acid moiety, respectively, makes it a valuable reagent for introducing specific structural motifs into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis applications, and detailed experimental protocols, with a focus on its role in the synthesis of the drug Elagolix.

Chemical Identity and Properties

The IUPAC name for the compound is (2-fluoro-3-methoxyphenyl)boronic acid .[1][2] It is also known by several synonyms, including 2-fluoro-3-methoxybenzeneboronic acid and B-(2-fluoro-3-methoxyphenyl)boronic acid.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid | [1][2] |

| CAS Number | 352303-67-4 | [1][3] |

| Molecular Formula | C₇H₈BFO₃ | [1][3] |

| Molecular Weight | 169.95 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 117-122 °C | [3] |

| InChI Key | JCKZNMSBFBPDPM-UHFFFAOYSA-N | [1][3] |

| SMILES | B(C1=C(C(=CC=C1)OC)F)(O)O | [1] |

Core Application: Synthesis of Elagolix

(2-fluoro-3-methoxyphenyl)boronic acid is a key intermediate in the synthesis of Elagolix.[1][6] Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of pain associated with endometriosis.

The primary role of (2-fluoro-3-methoxyphenyl)boronic acid in this context is as a nucleophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the synthesis of Elagolix, the boronic acid is coupled with a brominated pyrimidine (B1678525) derivative to form a key biaryl intermediate.

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Role in Elagolix Synthesis Workflow

(2-fluoro-3-methoxyphenyl)boronic acid is introduced at a critical stage of the Elagolix synthesis to form the central biaryl core of the final drug molecule. The workflow involves coupling the boronic acid with a pre-functionalized pyrimidine ring system.

Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of Elagolix intermediates. These procedures are intended for informational purposes for trained professionals.

Suzuki Coupling for the Preparation of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

This protocol details the palladium-catalyzed cross-coupling of (2-fluoro-3-methoxyphenyl)boronic acid with a brominated pyrimidine derivative.

Materials:

-

(2-fluoro-3-methoxyphenyl)boronic acid (Compound III)

-

1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (Compound II)

-

Potassium hydroxide (B78521) (KOH)

-

Potassium iodide (KI)

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430)

-

Palladium(II) acetate (B1210297) (can be used as a catalyst precursor)

-

Water

Procedure: [5]

-

To a suitable reaction vessel, add (2-fluoro-3-methoxyphenyl)boronic acid (1.33 equivalents, e.g., 199.8 g), potassium iodide (0.44 equivalents, e.g., 65.3 g), acetone (6 volumes, e.g., 900 mL), and water (6 volumes, e.g., 900 mL).

-

Stir the mixture at 25-30 °C under a nitrogen atmosphere.

-

Add an aqueous solution of potassium hydroxide and stir for 10 minutes at the same temperature.

-

Add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent, e.g., 150 g) and tri-tert-butylphosphonium tetrafluoroborate (catalytic amount, e.g., 1.14 g) to the reaction mixture.

-

Stir for an additional 15 minutes at 25-30 °C.

-

Heat the reaction to reflux and maintain for the required time, monitoring by a suitable analytical method (e.g., HPLC) until completion.

-

Upon completion, cool the reaction mixture, which may precipitate the product.

-

Filter the precipitated solid, wash with a mixture of methanol (B129727) and water, and dry to yield the title compound.

Table 2: Representative Reaction Data

| Reactant | Product | Catalyst System | Solvent | Yield | Source |

| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Pd(OAc)₂ / RuPhos | Acetone/Water | Not specified | [4] |

| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Pd(OAc)₂ / [(t-Bu)₃PH]BF₄ | Acetone/Water | 88% | [3] |

| 5-bromo-pyrimidine derivative | 5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivative | Not specified | Acetone/Water | 91.1% | [5] |

Spectroscopic and Analytical Data

While comprehensive, publicly available spectral data for (2-fluoro-3-methoxyphenyl)boronic acid is limited, some information can be found in databases and commercial catalogs.

-

Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR and ATR-IR spectra for this compound, acquired on a Bruker Tensor 27 FT-IR instrument.[1] This indicates that characteristic peaks for O-H (from the boronic acid), C-O (from the methoxy ether), C-F, and aromatic C-H and C=C bonds would be expected.

Conclusion

(2-fluoro-3-methoxyphenyl)boronic acid is a high-value synthetic intermediate, primarily recognized for its indispensable role in the production of the pharmaceutical agent Elagolix. Its application in the Suzuki-Miyaura cross-coupling reaction is well-documented in patent literature, showcasing its utility in constructing complex biaryl systems. The protocols and data presented in this guide underscore its importance for researchers and professionals engaged in drug discovery and process development, providing a foundational understanding of its properties and synthetic applications.

References

- 1. 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 5. This compound 352303-67-4 [sigmaaldrich.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility Profile of 2-Fluoro-3-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Fluoro-3-methoxyphenylboronic acid (CAS RN: 352303-67-4). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document outlines the existing qualitative information and presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various solvents. This protocol is based on established methodologies for analogous arylboronic acids.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules. Its utility in the development of pharmaceuticals and other advanced materials underscores the importance of understanding its physicochemical properties, among which solubility is paramount for reaction optimization, formulation, and biological applications.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a range of solvents is not widely published in peer-reviewed literature. The available information is primarily qualitative.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent | Solubility Description | Notes |

| Chloroform (Heated) | Slightly Soluble | [][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [][2] |

| Methanol | Slightly Soluble | [][2] |

| Not Specified | 3.48 mg/mL (0.0205 M) | Predicted value from a fragmental calculation method (SILICOS-IT). The solvent is not specified.[3] |

| Not Specified | 5.03 mg/mL (0.0296 M) | Predicted value from a topological calculation method (Ali). The solvent is not specified.[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from established dynamic (polythermal) methods used for other arylboronic acids. This method involves visually or instrumentally detecting the temperature at which a suspension of the solute in a solvent becomes a clear solution upon controlled heating.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, heptane)

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Precision temperature controller with a circulating fluid bath

-

Calibrated digital thermometer (e.g., Pt100 sensor) with an accuracy of ±0.1 °C

-

Luminance probe or a suitable turbidity sensor

-

Analytical balance (±0.1 mg accuracy)

-

Standard laboratory glassware

-

Procedure

-

Preparation of the Sample: Accurately weigh a known mass of this compound and transfer it to the jacketed glass vessel.

-

Addition of Solvent: Add a precise volume or mass of the selected solvent to the vessel. The initial concentration should be chosen to ensure a solid-liquid suspension at the starting temperature.

-

Heating and Equilibration:

-

Begin stirring the suspension at a constant rate to ensure homogeneity.

-

Start heating the vessel at a slow, controlled rate (e.g., 0.1-0.5 °C/min) using the circulating fluid bath. A slow heating rate is crucial to maintain thermal equilibrium between the liquid and solid phases.

-

-

Determination of Dissolution Temperature:

-

Continuously monitor the turbidity of the suspension using the luminance probe.

-

The dissolution temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmittance (or decrease in turbidity). Record this temperature.

-

-

Data Collection for Solubility Curve:

-

To construct a solubility curve, the experiment can be repeated with different initial concentrations of the solute in the same solvent.

-

Alternatively, after the initial dissolution, a small, known amount of solvent can be added to the clear solution, which is then cooled to induce recrystallization. The heating cycle is then repeated to determine the new, lower dissolution temperature for the slightly diluted concentration. This process is repeated to generate multiple data points.

-

-

Data Analysis: The collected data points (concentration vs. dissolution temperature) are plotted to generate the solubility curve for this compound in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in the public domain, the qualitative data indicates slight solubility in heated chloroform, DMSO, and methanol. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house. The application of this standardized methodology will facilitate the optimization of synthetic routes and the development of novel formulations involving this important chemical compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Fluoro-3-methoxyphenylboronic Acid

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-Fluoro-3-methoxyphenylboronic acid (CAS No: 352303-67-4), a compound utilized in various synthetic applications, including as a reactant for regioselective Suzuki coupling and in the preparation of enzyme inhibitors.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and can be harmful if swallowed.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation[2][3] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[4] |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. Adherence to the following protocols is mandatory.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[2][7] | Protects against eye irritation and serious eye damage from dust or splashes.[2][6] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin contact.[2][7] | Prevents skin irritation upon contact.[2][6] |

| Respiratory Protection | In well-ventilated areas for low-level exposure, an N95 (US) or equivalent respirator may be sufficient. For higher-risk scenarios or in areas with inadequate ventilation, a full-face respirator with appropriate cartridges is recommended.[2][7] | Mitigates the risk of respiratory tract irritation from inhaling dust.[2][6] |

Handling Procedures

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[9]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][8]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]

-

Keep away from heat and sources of ignition.[6]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][6][10] |

| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][6][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10] |

Accidental Release Measures

-

Evacuate unnecessary personnel from the area.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate personal protective equipment as outlined in Section 2.2.[2]

-

Avoid dust formation.[2]

-

Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[6]

-

Do not let the chemical enter drains or the environment.[2]

Fire-Fighting Measures

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[5][6]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Experimental Workflow and Logic

The following diagrams illustrate the logical workflows for risk assessment and the safe handling of this compound.

Caption: Risk assessment workflow for this compound.

References

- 1. This compound | 352303-67-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. synquestlabs.com [synquestlabs.com]

2-Fluoro-3-methoxyphenylboronic acid molecular weight

An In-depth Guide to the Molecular Weight of 2-Fluoro-3-methoxyphenylboronic acid

For researchers, scientists, and professionals in drug development, precise molecular data is the cornerstone of discovery. This document provides a detailed examination of the molecular weight of this compound (CAS Number: 352303-67-4), a compound of interest in synthetic chemistry and pharmaceutical research.

Compound Identification and Properties

This compound is a functionalized phenylboronic acid derivative. Its key identifiers and physicochemical properties are summarized below. The molecular weight is consistently reported as 169.95 g/mol [1][2][3][4][5].

| Identifier | Value |

| IUPAC Name | (2-fluoro-3-methoxyphenyl)boronic acid[3][4] |

| CAS Number | 352303-67-4[1][3][6] |

| Molecular Formula | C₇H₈BFO₃[2][3][4][5][6] |

| Molecular Weight | 169.95 g/mol [1][2][3][4][5] |

| Melting Point | 117-122 °C[1][3] |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₇H₈BFO₃, is detailed in the following table. Standard atomic weights published by the IUPAC are used for this calculation.

| Element (Symbol) | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 8 | 1.008 | 8.064 |

| Boron (B) | 1 | 10.811 | 10.811 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total Molecular Weight | 169.947 |

Note: The calculated molecular weight of 169.947 g/mol aligns closely with the commonly cited value of 169.95 g/mol .

Elemental Composition Workflow

The logical relationship for determining the molecular weight is based on the compound's elemental composition. This workflow can be visualized as a hierarchical breakdown from the compound to its individual atomic components.

Caption: Elemental composition of the target compound.

References

- 1. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Boron - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Oxygen - Wikipedia [en.wikipedia.org]

The Ortho-Fluoro Effect: A Technical Guide to the Role of Fluorine in 2-Fluoro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the pharmaceutical industry. The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety significantly influences the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth analysis of the multifaceted role of this fluorine atom, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their properties, including acidity, metabolic stability, and binding affinity to biological targets.[1] In the context of arylboronic acids, a widely used class of reagents in cross-coupling reactions, the position of the fluorine substituent is critical. This guide focuses on this compound, a key intermediate in the synthesis of various pharmaceuticals, including the gonadotropin-releasing hormone (GnRH) receptor antagonist, Elagolix.[2] We will explore how the ortho-fluorine atom modulates the electronic and steric environment of the boronic acid, thereby influencing its reactivity and utility in drug development.

Physicochemical Properties: The Influence of ortho-Fluorine

The fluorine atom at the C-2 position exerts a strong influence on the properties of the phenylboronic acid ring through a combination of inductive and resonance effects. This positioning is often referred to as the "ortho effect," which can lead to unique chemical behavior compared to its meta and para isomers.

Acidity (pKa)

The introduction of an electron-withdrawing fluorine atom generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa. This increased acidity is crucial for the catalytic cycle of cross-coupling reactions. For this compound, the ortho-fluorine is expected to enhance acidity through its inductive electron-withdrawing effect. Furthermore, the potential for an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid can stabilize the boronate anion, further increasing acidity.

| Compound | CAS Number | Predicted pKa |

| This compound | 352303-67-4 | 7.90 ± 0.58 |

| 3-Methoxyphenylboronic acid | 10365-98-7 | ~8.8 (unsubstituted phenylboronic acid) |

Note: The pKa for 3-methoxyphenylboronic acid is approximated by the value for unsubstituted phenylboronic acid, as a specific experimental value was not found in the literature. The pKa for this compound is a predicted value.

Structural Parameters

While an experimental crystal structure for this compound is not publicly available in the Cambridge Structural Database, computational studies on similar fluorinated boronic acids provide insights into the expected structural changes. The C-F bond is exceptionally strong, and its presence can influence the dihedral angle between the boronic acid group and the phenyl ring, which in turn can affect reactivity. In many ortho-substituted phenylboronic acids, steric hindrance causes the boronic acid group to twist out of the plane of the benzene (B151609) ring.

It is important to note that without experimental crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The fluorine atom plays a dual role in this context.

-

Activation: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle.

-

Potential for Deboronatonation: Conversely, highly electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction that reduces the yield of the desired coupled product. Careful selection of reaction conditions (base, solvent, and catalyst) is therefore crucial.

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: The Synthesis of Elagolix

A prominent application of this compound is in the synthesis of Elagolix, an orally active, non-peptide GnRH receptor antagonist used for the management of endometriosis-associated pain.[2] The 2-fluoro-3-methoxyphenyl moiety is a key structural component of the final drug molecule.

Experimental Protocol: Suzuki Coupling in the Synthesis of an Elagolix Intermediate

The following protocol describes the Suzuki-Miyaura coupling of this compound with an appropriate pyrimidine (B1678525) derivative, a key step in the synthesis of Elagolix.

Reaction:

Materials:

-

(2-Fluoro-3-methoxyphenyl)boronic acid (1.1 equivalents)

-

1-((2-Fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent)

-

Bis(tri-tert-butyl-phosphine)palladium(0) (catalyst)

-

Potassium hydroxide (B78521) (base)

-

Acetone (B3395972) (solvent)

-

Water (co-solvent)

Procedure:

-

To a reaction vessel, add 1-((2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione, (2-fluoro-3-methoxyphenyl)boronic acid, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., argon).

-

Add a degassed mixture of acetone and water.

-

Add an aqueous solution of potassium hydroxide.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture and precipitate the product.

-

Isolate the product by filtration and wash with an appropriate solvent.

-

Dry the product under vacuum.

Yield: 88%

Signaling Pathway: Elagolix and the GnRH Receptor

Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, which inhibits the downstream signaling cascade that leads to the production of estrogen.[3] The reduction in estrogen levels alleviates the symptoms of endometriosis. The following diagram illustrates the GnRH receptor signaling pathway and the point of intervention by Elagolix.

Caption: GnRH receptor signaling pathway and inhibition by Elagolix.

Logical Workflow: Rationale for Fluorine Incorporation

The decision to incorporate a fluorine atom at the ortho-position in a drug candidate precursor like this compound is a deliberate strategy in medicinal chemistry. The following diagram outlines the logical workflow behind this decision.

Caption: Logical workflow for the incorporation of ortho-fluorine in drug design.

Conclusion

The fluorine atom in this compound is not a passive substituent but an active modulator of the molecule's properties. Its presence at the ortho-position increases the acidity of the boronic acid, influences its conformation, and enhances its utility as a reagent in Suzuki-Miyaura cross-coupling reactions. These effects are pivotal in the synthesis of complex pharmaceutical agents like Elagolix. Understanding the nuanced role of the ortho-fluorine atom is therefore essential for researchers and scientists in the field of drug discovery and development, enabling the rational design of more effective and specific therapeutic agents.

References

The Interplay of Inductive and Resonance Effects in 2-Fluoro-3-methoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of this molecule are governed by the nuanced interplay of the fluorine and methoxy (B1213986) substituents on the phenyl ring. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and visualizations of key concepts. Understanding these electronic effects is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecules in drug discovery and materials science.

Introduction

The strategic placement of substituents on a phenylboronic acid scaffold significantly modulates its reactivity and physical properties. In this compound, the fluorine atom at the ortho position and the methoxy group at the meta position to the boronic acid moiety exert distinct and sometimes opposing electronic effects. These effects, primarily inductive and resonance, influence the Lewis acidity of the boron center, the nucleophilicity of the ipso-carbon, and the overall stability of the molecule. This guide dissects these electronic contributions to provide a comprehensive understanding for researchers leveraging this reagent in their synthetic endeavors.

Electronic Effects of Substituents

The electronic influence of the fluoro and methoxy groups can be quantitatively assessed through Hammett constants (σ) and their impact on the acidity (pKa) of the boronic acid.

Inductive and Resonance Effects

-

Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the boron atom. In the ortho position, this effect is particularly pronounced. Additionally, fluorine can exhibit a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic system; however, its inductive effect is generally considered dominant.[1]

-

Methoxy (meta): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).[1] However, from the meta position, the resonance effect on the boronic acid group is significantly diminished. Therefore, the methoxy group at the 3-position primarily exerts a weak inductive effect.

The combination of a strong -I effect from the ortho-fluoro group and a weak -I effect from the meta-methoxy group results in a net electron-deficient aromatic ring, which in turn increases the Lewis acidity of the boronic acid.

Quantitative Analysis of Substituent Effects

| Substituent | Position | Hammett Constant (σ) | Effect Type |

| Fluoro | meta | +0.34 | -I > +M |

| Fluoro | para | +0.05 | -I ≈ +M |

| Methoxy | meta | +0.11 | -I |

| Methoxy | para | -0.24 | +M > -I |

Table 1: Selected Hammett Substituent Constants. Data sourced from Schwarzenbach et al.[2]

The positive Hammett constants for meta-fluoro and meta-methoxy groups indicate their electron-withdrawing nature from these positions. For this compound, the cumulative electron-withdrawing effect is expected to increase the Lewis acidity of the boron atom, making it a more reactive coupling partner in certain reactions. The predicted pKa for this compound is approximately 7.90 ± 0.58.[3] The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[4]

Application in Suzuki-Miyaura Cross-Coupling

The electronic properties of this compound directly impact its performance in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the rates of key steps in the catalytic cycle.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step.

Representative Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[][6]

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and probing the electronic environment of this compound.

| Property | Value |

| Molecular Formula | C₇H₈BFO₃[7] |

| Molecular Weight | 169.95 g/mol [7] |

| Melting Point | 117-122 °C[8] |

| CAS Number | 352303-67-4[8] |

Table 2: Physical and Chemical Properties of this compound.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the ¹⁹F NMR chemical shift can provide valuable information about the extent of electron withdrawal and intramolecular interactions.

Logical Workflow for Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction involving this compound requires a systematic approach. The following workflow illustrates the key parameters to consider.

Conclusion

The electronic effects of the ortho-fluoro and meta-methoxy substituents in this compound create a unique electronic landscape. The dominant electron-withdrawing nature of these substituents in their respective positions enhances the Lewis acidity of the boronic acid, influencing its reactivity in synthetic transformations. A thorough understanding of these principles, supported by quantitative data and systematic optimization, is essential for the effective utilization of this valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. Researchers and drug development professionals can leverage this knowledge to fine-tune reaction conditions and achieve desired synthetic outcomes with greater efficiency and predictability.

References

- 1. PubChemLite - this compound (C7H8BFO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H8BFO3 | CID 4985744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound 352303-67-4 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyphenylboronic acid is a versatile synthetic building block, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, make it a valuable reagent for the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of pharmacologically active molecules and functional materials. This document provides detailed protocols and application data for the Suzuki coupling of this compound with various aryl halides, with a particular focus on its application in the synthesis of the pharmaceutical agent Elagolix.

Key Applications

This compound serves as a crucial intermediate in the synthesis of numerous compounds in the following areas:

-

Pharmaceutical Development: It is a key component in the synthesis of drugs targeting a range of diseases, including cancer and endometriosis. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[1]

-

Organic Synthesis: It is widely employed in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules for agrochemicals and fine chemicals.[1]

-

Materials Science: This boronic acid is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and introduce specific functionalities.

Suzuki Coupling Reaction: General Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the boronic acid, facilitating the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Experimental Protocols

Below are a general protocol for the Suzuki coupling of this compound and a specific protocol for its use in the synthesis of a key intermediate of Elagolix.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl product.

Specific Protocol: Synthesis of an Elagolix Intermediate

This protocol details the Suzuki coupling step in the synthesis of Elagolix, specifically the coupling of this compound with 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione.

Materials:

-

This compound

-

1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione

-

Palladium acetate (B1210297) (Pd(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([(t-Bu)₃PH]BF₄)

-

Potassium hydroxide (B78521) (KOH)

-

Water

Procedure:

-

Reaction Setup: To a solution of this compound (1.1 equivalents) in a mixture of acetone and water, add an aqueous solution of potassium hydroxide (KOH).

-

Reagent Addition: To this mixture, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent), palladium acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate.

-

Inert Atmosphere: The reaction is carried out under an argon atmosphere.

-

Reaction: The reaction mixture is heated to reflux.

-

Isolation: The resulting product, 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, is recovered directly by precipitation from the reaction mixture. This specific reaction has been reported to yield 88%.[2] A similar patented process reports a yield of 91.1%.[3]

Quantitative Data